

Spectroscopic Profile of 2-(3-Bromophenyl)acetophenone: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **2-(3-Bromophenyl)Acetophenone**

Cat. No.: **B1293243**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **2-(3-Bromophenyl)acetophenone**. Due to the limited availability of published experimental spectra for this specific compound, this guide presents a combination of predicted data based on established spectroscopic principles and general experimental methodologies. The information herein serves as a valuable resource for the identification, characterization, and quality control of **2-(3-Bromophenyl)acetophenone** in a research and development setting.

Spectroscopic Data Summary

The following tables summarize the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for **2-(3-Bromophenyl)acetophenone**. These predictions are based on the analysis of its chemical structure and comparison with similar known compounds.

Table 1: Predicted ^1H NMR Data (500 MHz, CDCl_3)

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~8.00 - 7.90	Multiplet	2H	Aromatic H (ortho to C=O)
~7.65 - 7.55	Multiplet	1H	Aromatic H (para to C=O)
~7.50 - 7.40	Multiplet	3H	Aromatic H (meta to C=O and ortho to Br)
~7.30 - 7.20	Multiplet	3H	Aromatic H (meta and para to Br)
~4.30	Singlet	2H	-CH ₂ -

Table 2: Predicted ^{13}C NMR Data (125 MHz, CDCl_3)

Chemical Shift (δ , ppm)	Assignment
~197.0	C=O (Ketone)
~138.0	Aromatic C (quaternary, attached to CH ₂)
~136.5	Aromatic C (quaternary, attached to C=O)
~133.5	Aromatic CH
~131.5	Aromatic CH
~130.0	Aromatic CH
~129.0	Aromatic CH
~128.5	Aromatic CH
~127.0	Aromatic CH
~122.5	Aromatic C-Br
~45.0	-CH ₂ -

Table 3: Predicted IR Absorption Bands

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3100 - 3000	Medium	Aromatic C-H Stretch
~2950 - 2850	Weak	Aliphatic C-H Stretch
~1685	Strong	C=O Stretch (Aryl Ketone)
~1600, 1480, 1450	Medium-Strong	Aromatic C=C Bending
~1260	Medium	C-C(=O)-C Stretch
~1100 - 1000	Medium	Aromatic C-H In-plane Bending
~800 - 700	Strong	Aromatic C-H Out-of-plane Bending
~600 - 500	Medium	C-Br Stretch

Table 4: Predicted Mass Spectrometry (EI) Fragmentation

m/z	Proposed Fragment Ion
274/276	[M] ⁺ (Molecular ion with Br isotopes)
195	[M - Br] ⁺
105	[C ₆ H ₅ CO] ⁺ (Benzoyl cation)
91	[C ₇ H ₇] ⁺ (Tropylium cation)
77	[C ₆ H ₅] ⁺ (Phenyl cation)

Experimental Protocols

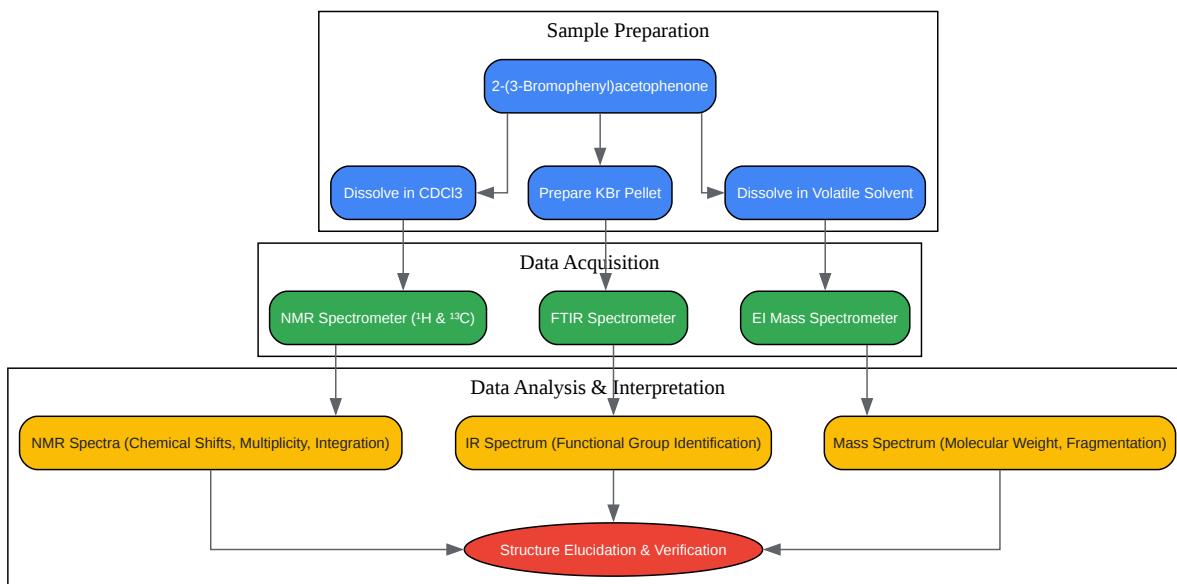
The following are generalized experimental protocols for obtaining the spectroscopic data presented above. Specific parameters may require optimization based on the instrumentation and sample characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Approximately 10-20 mg of **2-(3-Bromophenyl)acetophenone** is dissolved in 0.6-0.8 mL of deuterated chloroform (CDCl_3) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard. The solution is transferred to a 5 mm NMR tube.
- Instrumentation: A 500 MHz NMR spectrometer is used for acquiring both ^1H and ^{13}C NMR spectra.
- ^1H NMR Acquisition: The spectrum is acquired using a standard pulse sequence. Key parameters include a spectral width of 16 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds. A sufficient number of scans (typically 16-64) are averaged to achieve an adequate signal-to-noise ratio.
- ^{13}C NMR Acquisition: The spectrum is acquired using a proton-decoupled pulse sequence. Key parameters include a spectral width of 240 ppm, a relaxation delay of 2-5 seconds, and an acquisition time of 1-2 seconds. A larger number of scans (typically 1024 or more) are averaged to compensate for the low natural abundance of the ^{13}C isotope.
- Data Processing: The raw data (Free Induction Decay) is Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the TMS signal at 0.00 ppm.

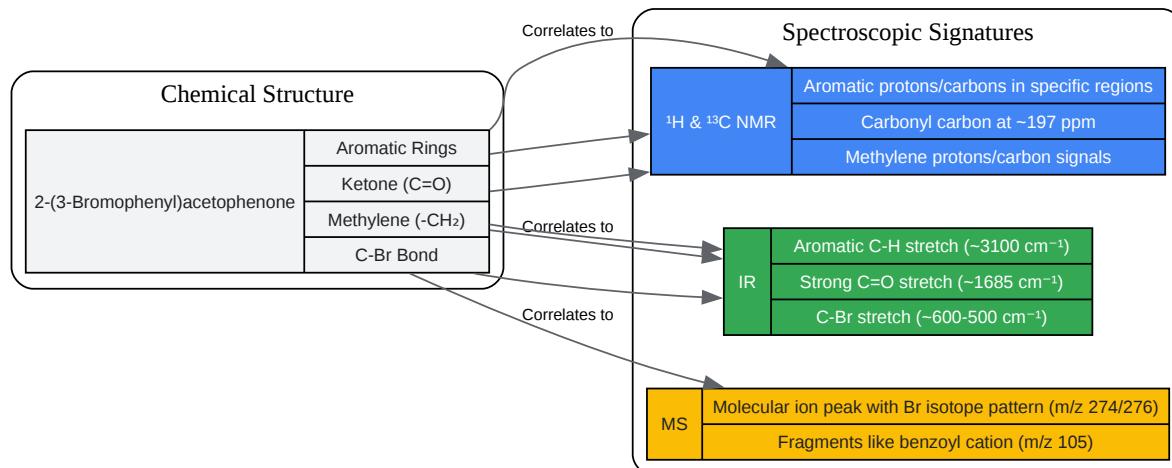
Infrared (IR) Spectroscopy

- Sample Preparation: A small amount of the solid **2-(3-Bromophenyl)acetophenone** is finely ground with dry potassium bromide (KBr) powder in an agate mortar and pestle. The mixture is then compressed into a thin, transparent pellet using a hydraulic press.
- Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used for data acquisition.
- Acquisition: A background spectrum of the empty sample compartment is first recorded. The KBr pellet containing the sample is then placed in the sample holder, and the sample spectrum is recorded. Typically, 16-32 scans are co-added at a resolution of 4 cm^{-1} over the range of $4000\text{-}400 \text{ cm}^{-1}$.


- Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

- Sample Introduction: A dilute solution of **2-(3-Bromophenyl)acetophenone** in a volatile organic solvent (e.g., methanol or dichloromethane) is introduced into the mass spectrometer via direct infusion or through a gas chromatography (GC) inlet.
- Instrumentation: An electron ionization (EI) mass spectrometer is used for fragmentation analysis.
- Acquisition: The sample is ionized using a standard electron energy of 70 eV. The resulting ions are separated by a mass analyzer (e.g., quadrupole or time-of-flight) and detected. The mass spectrum is recorded over a mass-to-charge (m/z) range of approximately 50-500.
- Data Processing: The resulting mass spectrum is analyzed to identify the molecular ion peak and the major fragment ions. The isotopic pattern of bromine (^{79}Br and ^{81}Br) is used to confirm the presence of a bromine atom in the molecule and its fragments.


Workflow and Logical Relationships

The following diagrams illustrate the general workflow for obtaining and analyzing spectroscopic data, as well as the logical relationships in interpreting the spectral features of **2-(3-Bromophenyl)acetophenone**.

[Click to download full resolution via product page](#)

Caption: General workflow for the spectroscopic analysis of an organic compound.

[Click to download full resolution via product page](#)

Caption: Correlation of structural features with expected spectroscopic signals.

- To cite this document: BenchChem. [Spectroscopic Profile of 2-(3-Bromophenyl)acetophenone: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1293243#spectroscopic-data-of-2-3-bromophenyl-acetophenone-nmr-ir-ms>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com